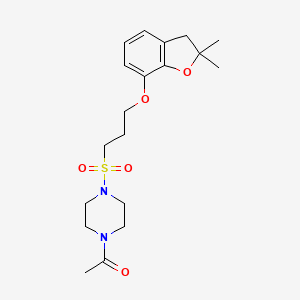
1-(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)ethanone is a synthetic molecule with a complex chemical structure, incorporating a benzofuran ring, piperazine, and ethanone groups
Mécanisme D'action
Target of Action
The primary target of this compound is currently unknown. The compound contains a 2,2-dimethyl-2,3-dihydrobenzofuran moiety , which is a type of 1-benzofuran . Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications .
Mode of Action
Benzofuran derivatives have been shown to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis , suggesting that they may interact with pathways related to cell growth and differentiation.
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds , suggesting that this compound may also have favorable pharmacokinetic properties.
Result of Action
Given the antimicrobial activity of benzofuran derivatives , it is possible that this compound may inhibit the growth of certain microbes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is generally considered to be air stable
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)ethanone generally involves several key steps:
Formation of the Benzofuran Moiety: : The benzofuran ring can be synthesized via cyclization of appropriate precursors, such as ortho-hydroxyarylaldehydes with acetic anhydride.
Attachment of the Ether Linkage: : The benzofuran derivative is then reacted with a propylating agent to introduce the 3-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy group.
Sulfonylation: : The propyl ether derivative is sulfonylated using chlorosulfonic acid or other sulfonylation reagents.
Piperazine Addition: : Finally, the sulfonylated intermediate is reacted with piperazine and acetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production methods typically optimize the synthetic route for scalability and cost-effectiveness. This may involve:
Batch or Continuous Flow Processes: : Depending on the required scale, batch or continuous flow synthesis can be employed.
Catalysis: : The use of catalysts to improve yield and selectivity.
Purification Steps: : Techniques such as crystallization, distillation, or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
1-(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: : This compound can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: : Reduction reactions may reduce the ketone group to an alcohol, often using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : The piperazine ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Hydrolysis: : The acetyl group is susceptible to hydrolysis under acidic or basic conditions, leading to deacetylation.
Applications De Recherche Scientifique
1-(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)ethanone has broad applications in various fields:
Chemistry: : Used as a synthetic intermediate for more complex organic molecules.
Biology: : Potential use in studying cellular pathways and receptor binding due to its structural features.
Medicine: : Investigated for its pharmacological properties, including potential use as an anti-inflammatory or anti-cancer agent.
Industry: : Utilized in the development of new materials and chemical products.
Comparaison Avec Des Composés Similaires
1-(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)ethanone can be compared to similar compounds such as:
Other Piperazine Derivatives: : Differing in the substituents attached to the piperazine ring, which can affect their pharmacological properties.
Benzofuran Analogues: : Variations in the benzofuran structure that impact chemical reactivity and biological activity.
Sulfonamide Compounds: : Sharing the sulfonyl group but differing in other structural elements, influencing their use and effects.
This detailed exploration of this compound highlights its complexity and potential across various scientific domains.
Propriétés
IUPAC Name |
1-[4-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-15(22)20-8-10-21(11-9-20)27(23,24)13-5-12-25-17-7-4-6-16-14-19(2,3)26-18(16)17/h4,6-7H,5,8-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDUCRJACOJLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)CCCOC2=CC=CC3=C2OC(C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
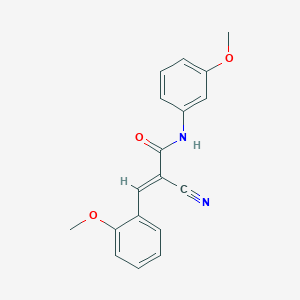
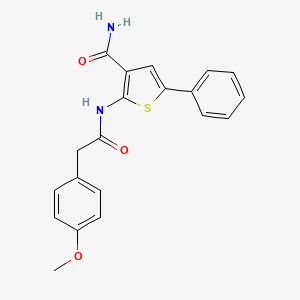
![(4Ar,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylic acid](/img/structure/B2779231.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(hydroxymethyl)cyclopropyl]methyl}ethanediamide](/img/structure/B2779232.png)
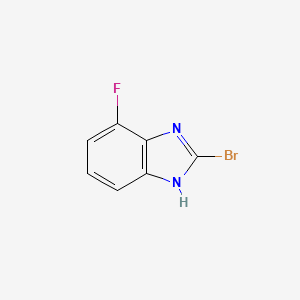
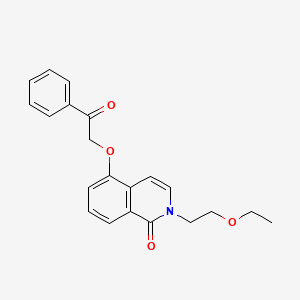
![2,4-dichloro-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide](/img/structure/B2779242.png)
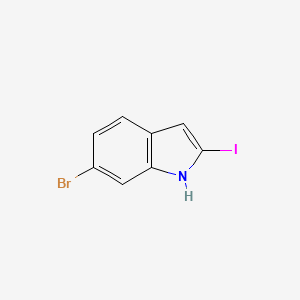
![3-(fluoromethyl)-1-[4-(propan-2-yloxy)benzoyl]azetidine](/img/structure/B2779244.png)
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2779245.png)
![N-(4-fluorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2779247.png)
![1-[3-(Difluoromethoxy)phenyl]-2-[(1-methylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B2779248.png)
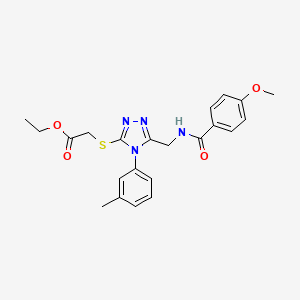
![Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2779250.png)
